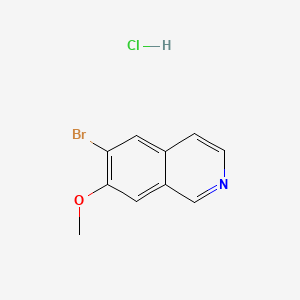
6-Bromo-7-methoxyisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-methoxyisoquinoline hydrochloride is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 7th position on the isoquinoline ring, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxyisoquinoline hydrochloride typically involves the bromination of isoquinoline derivatives. One common method includes the bromination of 7-methoxyisoquinoline using bromine in the presence of a suitable solvent like nitrobenzene . The reaction conditions often require heating to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes under controlled conditions to ensure consistency and purity. The use of automated reactors and precise temperature control can optimize the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methoxyisoquinoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the isoquinoline ring.
Coupling Reactions: It can engage in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
6-Bromo-7-methoxyisoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methoxyisoquinoline hydrochloride involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyisoquinoline: Lacks the bromine atom, which can affect its reactivity and binding properties.
7-Bromoisoquinoline: Lacks the methoxy group, influencing its solubility and interaction with biological targets.
Uniqueness
6-Bromo-7-methoxyisoquinoline hydrochloride is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. This combination can enhance its utility in various research and industrial applications.
Properties
CAS No. |
2913267-01-1 |
|---|---|
Molecular Formula |
C10H9BrClNO |
Molecular Weight |
274.54 g/mol |
IUPAC Name |
6-bromo-7-methoxyisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H8BrNO.ClH/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11;/h2-6H,1H3;1H |
InChI Key |
FTAAAICNBJXXFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN=CC2=C1)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium benzo[b]thiophen-5-yltrifluoroborate](/img/structure/B13470609.png)
![Potassium (3-oxabicyclo[5.1.0]octan-1-yl)trifluoroborate](/img/structure/B13470616.png)
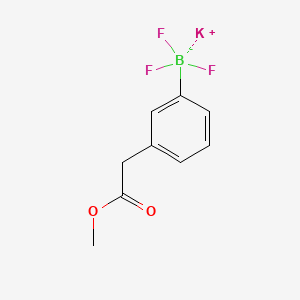
![[1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid](/img/structure/B13470621.png)
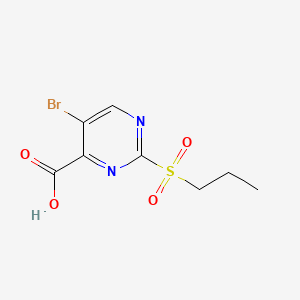
![7-Amino-3-oxabicyclo[3.3.1]nonan-9-olhydrochloride](/img/structure/B13470650.png)

![(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid](/img/structure/B13470656.png)
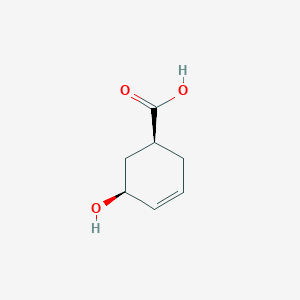
![Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13470666.png)
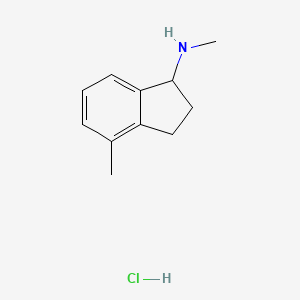

![Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B13470692.png)
![rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride](/img/structure/B13470694.png)
